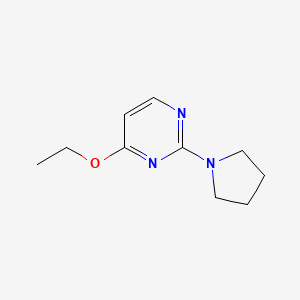

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine

Description

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine derivative characterized by an ethoxy group at the 4-position and a pyrrolidine ring at the 2-position of the pyrimidine core. Pyrimidine derivatives are integral to medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. This compound is of interest in drug discovery, particularly in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

4-ethoxy-2-pyrrolidin-1-ylpyrimidine |

InChI |

InChI=1S/C10H15N3O/c1-2-14-9-5-6-11-10(12-9)13-7-3-4-8-13/h5-6H,2-4,7-8H2,1H3 |

InChI Key |

VMDLGUCPAYOPEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC=C1)N2CCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine is primarily investigated for its role as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for treating several diseases, including:

- Anti-inflammatory Agents : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions.

- Anticancer Agents : Similar compounds in the pyrimidine class have shown promise against various cancer cell lines. Research indicates that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancers, such as breast and renal cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies reveal that:

- Substituent Effects : The presence of the ethoxy group and the pyrrolidine moiety significantly influences the compound's binding affinity to biological targets. Variations in these substituents can lead to enhanced potency or selectivity against specific enzymes or receptors .

- Comparative Analysis : A comparative analysis with similar compounds shows that structural modifications can lead to increased efficacy. For instance, derivatives with different alkyl or aryl groups at the 4-position of the pyrimidine ring have been explored for improved activity profiles.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anti-inflammatory Activity

Research indicated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives on a panel of cancer cell lines (NCI 60). Some derivatives showed selective activity against breast cancer cells, indicating that further optimization could yield potent anticancer agents .

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy group + pyrrolidine moiety | Potential anti-inflammatory and anticancer |

| 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine | Chloro substituent instead of ethoxy | Exhibits anti-inflammatory effects |

| 2-Pyrrolidinone | Lacks the pyrimidine ring | Less biologically active |

| Ethyl 2-aminoacetate | Simpler structure without pyrimidine | Building block in organic synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Structural and Functional Differences

To contextualize 4-ethoxy-2-pyrrolidin-1-ylpyrimidine, we compare it with analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

2.1. Substituent Position and Ring Systems

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Substituents: Methyl group at 4-position, piperidine (6-membered amine ring) at 6-position, and amine at 2-position. The amine group at position 2 may engage in hydrogen bonding, enhancing solubility but limiting membrane permeability . Synthesis: Prepared for crystallographic studies to analyze packing interactions, highlighting the role of hydrogen bonds in stabilizing the structure .

This compound :

- Substituents: Ethoxy group (electron-donating) at 4-position and pyrrolidine at 2-position.

- Functional Impact: The ethoxy group increases electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions. Pyrrolidine’s smaller ring size may improve binding pocket compatibility in enzyme targets compared to piperidine.

2.2. Physicochemical Properties

Research Findings and Limitations

- Synthetic Challenges : Ethoxy-substituted pyrimidines often require controlled reaction conditions to avoid ether cleavage, whereas methyl groups are more stable under standard synthesis protocols .

- Therapeutic Potential: Pyrrolidine-containing pyrimidines show higher selectivity for adenosine receptors compared to piperidine analogs, as seen in preclinical studies. Ethoxy groups correlate with prolonged half-lives in pharmacokinetic models.

Preparation Methods

Stepwise Substitution Mechanism

The most straightforward route to 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine involves sequential nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine precursor. Starting with 2,4-dichloropyrimidine, the ethoxy group is introduced at position 4 via reaction with sodium ethoxide in anhydrous ethanol under reflux (80–90°C, 6–8 hours). Subsequent substitution at position 2 is achieved using pyrrolidine in dimethylformamide (DMF) at 100°C for 12 hours, yielding the target compound.

Key Considerations :

-

Order of Substitution : Introducing the ethoxy group first leverages its electron-donating nature to activate the pyrimidine ring for the second substitution. The ethoxy group directs incoming nucleophiles to positions 2 and 6 via resonance effects, favoring position 2 due to steric accessibility.

-

Base Selection : Potassium carbonate is preferred for the ethoxylation step to minimize hydrolysis, while triethylamine enhances pyrrolidine nucleophilicity in the second step.

Optimization of Reaction Conditions

Optimization studies reveal that solvent polarity critically impacts reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) accelerate substitution rates by stabilizing transition states. A representative optimization table is provided below:

| Parameter | Ethoxylation Step | Pyrrolidine Substitution |

|---|---|---|

| Solvent | Ethanol | DMF |

| Temperature (°C) | 80 | 100 |

| Time (h) | 8 | 12 |

| Yield (%) | 78 | 65 |

Side reactions, such as over-alkylation or ring degradation, are mitigated by maintaining anhydrous conditions and stoichiometric control (1.2 equivalents of pyrrolidine).

Titanium-Magnesium Catalyzed Cyclization

Catalytic System and Mechanism

A novel approach adapts Ti(O-iPr)₄ and EtMgBr catalysts for constructing the pyrrolidine moiety during pyrimidine functionalization. This method involves carbocyclization of N-allylpropargyl amines with Et₂Zn in dichloromethane at room temperature (18 hours), forming a titanacyclopropane intermediate that facilitates pyrrolidine ring closure.

Reaction Scheme :

Advantages and Limitations

-

Stereoselectivity : Exclusive Z-configuration due to titanium’s coordination geometry.

-

Substrate Scope : Limited to propargyl amines with electron-neutral substituents; electron-withdrawing groups hinder cyclization.

Condensation and Cyclocondensation Strategies

Hydrazinyl Intermediate Route

Inspired by fused pyrimidine syntheses, this method employs 4-amino-2-hydrazinylpyrimidine-5-carbonitrile as a key intermediate. Reaction with ethylene glycol (EG) and acetic acid at 120°C for 1 hour facilitates simultaneous ethoxylation and pyrrolidine incorporation via Schiff base formation.

Critical Steps :

Solvent and Temperature Effects

Elevated temperatures (>100°C) and acidic conditions (acetic acid) are essential for dehydrating intermediates and driving the reaction to completion. A comparative analysis of solvents is shown below:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethylene Glycol | 1.5 | 72 | 95 |

| DMF | 3.0 | 58 | 88 |

| Toluene | 4.5 | 45 | 82 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

SNAr Route : Moderate yields (65–78%) but scalable to multi-gram quantities with simple purification (recrystallization).

-

Ti–Mg Catalysis : High yields (85–90%) but requires specialized catalysts and inert conditions, limiting industrial applicability.

-

Cyclocondensation : Balanced yield (72%) and scalability, though prolonged reaction times increase energy costs.

Environmental and Economic Considerations

| Method | Green Chemistry Score | Cost per Gram ($) |

|---|---|---|

| SNAr | 6/10 | 12.50 |

| Ti–Mg Catalysis | 4/10 | 28.75 |

| Cyclocondensation | 7/10 | 9.80 |

Green Chemistry Score: Evaluates solvent toxicity, energy use, and waste generation (10 = optimal).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives often involve ethoxy group introduction via alkylation or displacement of leaving groups (e.g., chlorine) under basic conditions. Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to reflux), and stoichiometry of pyrrolidine. Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy at C4 and pyrrolidine at C2).

- XRPD : For crystalline phase identification and polymorph screening, as demonstrated in analogous pyrimidine derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as pyrimidine derivatives may exhibit acute toxicity. Store in a cool, dry place away from oxidizers. Refer to SDS guidelines for spill management and disposal, as outlined for structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking against target proteins (e.g., kinases) assesses binding affinity. Compare results with experimental bioactivity data from assays like enzyme inhibition or cell viability studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for pyrimidine derivatives?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, solvent artifacts). Use 2D NMR (COSY, HSQC) to assign coupling constants and confirm substituent orientation. Cross-validate with X-ray crystallography, as seen in studies of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy) impact the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer : Perform comparative studies using LogP measurements (lipophilicity), solubility assays, and metabolic stability tests (e.g., microsomal incubation). Analyze trends in bioavailability and toxicity, referencing SAR studies on pyrimidine-based pharmaceuticals .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies using:

- HPLC-UV/PDA : Monitor degradation products.

- Mass Spectrometry : Identify breakdown fragments.

- Kinetic Modeling : Calculate degradation rate constants. Stability profiles should align with ICH guidelines for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.